molecular formula C9H6ClFO2S2 B1378115 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 1421602-19-8

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1378115
M. Wt: 264.7 g/mol
InChI Key: MFSLGSITXOAHGR-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 1421602-19-8 . It has a molecular weight of 264.73 . The IUPAC name for this compound is 6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is 1S/C9H6ClFO2S2/c1-5-7-3-2-6(11)4-8(7)14-9(5)15(10,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Therapeutic Applications

  • Field : Medicinal Chemistry
  • Application Summary : Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in various disease scenarios .
  • Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results : They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Applications

  • Field : Industrial Chemistry and Material Science
  • Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Methods of Application : The synthesis of thiophene derivatives by heterocyclization of various substrates .
  • Results : Thiophene derivatives have shown a variety of properties and applications, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2S2/c1-5-7-3-2-6(11)4-8(7)14-9(5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSLGSITXOAHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

CAS RN

1421602-19-8
Record name 6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride
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